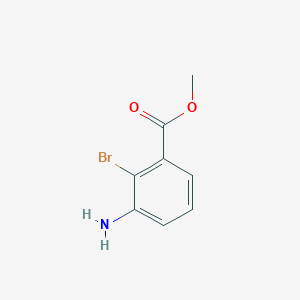

Methyl 3-amino-2-bromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXWZYZFLFEHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544174 | |

| Record name | Methyl 3-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106896-48-4 | |

| Record name | Methyl 3-amino-2-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-2-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-bromobenzoate is an aromatic organic compound that serves as a key building block in synthetic chemistry.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its primary application in the development of therapeutic agents.

Chemical and Physical Properties

Methyl 3-amino-2-bromobenzoate is a liquid at room temperature, typically appearing as a clear, bright orange to amber substance.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 106896-48-4 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Physical State | Liquid | [1][2] |

| Appearance | Clear, bright orange/amber | [1] |

| Density | 1.583 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.601 | [1][2] |

| Boiling Point | 314.1±22.0 °C (Predicted) | [1] |

| Flash Point | >110°C | [1] |

| pKa | 1.39±0.10 (Predicted) | [1] |

| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [1] |

Synthesis

The most commonly reported method for the synthesis of Methyl 3-amino-2-bromobenzoate is the reduction of its corresponding nitro compound, Methyl 2-bromo-3-nitrobenzoate.[1][3] This reaction typically employs tin(II) chloride as the reducing agent and proceeds with high yield.[1][3]

Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate

This protocol is adapted from methodologies described in the scientific literature.[3]

Materials:

-

Methyl 2-bromo-3-nitrobenzoate

-

Tin(II) chloride (SnCl₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diatomaceous earth

-

Dichloromethane (DCM)

-

3N aqueous sodium hydroxide (NaOH)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1 equivalent) with tin(II) chloride (4.5 equivalents) in a mixture of methanol and water.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add diatomaceous earth and dichloromethane to the flask.

-

Slowly add 3N aqueous sodium hydroxide solution with vigorous stirring to neutralize the mixture.

-

Filter the resulting suspension.

-

Separate the organic phase and wash it with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-bromobenzoate. A reported yield for this procedure is 98%.[3]

Characterization:

-

¹H-NMR (d₆-DMSO) δ: 7.12 (dd, 1H, J = 8.1, 7.5 Hz), 6.93 (dd, 1H, J = 8.1, 1.6 Hz), 6.80 (dd, 1H, J = 7.4, 1.6 Hz), 5.57 (s, 2H), 3.81 (s, 3H).[3]

Note: While specific ¹³C-NMR, IR, and Mass Spectrometry data for Methyl 3-amino-2-bromobenzoate were not found in the searched literature, these analyses are standard for full characterization. The spectral data can be predicted based on the known structure and comparison with similar compounds.

Application in Drug Development: A Precursor to IDO Inhibitors

The primary application of Methyl 3-amino-2-bromobenzoate in drug development is as a crucial intermediate in the synthesis of carbazole-based compounds.[1] These carbazoles have shown significant potential as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO).[1]

IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] In the context of cancer, tumor cells can exploit the IDO pathway to create an immunosuppressive microenvironment.[6] By catabolizing the essential amino acid tryptophan, IDO depletes local tryptophan levels and produces metabolites like kynurenine.[2][3] This has two main effects:

-

T-cell Starvation: The depletion of tryptophan inhibits the proliferation and function of effector T-cells, which are crucial for killing cancer cells.[2]

-

Immune Suppression: The accumulation of kynurenine promotes the generation and activation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.[7]

By inhibiting the IDO enzyme, the immunosuppressive tumor microenvironment can be reversed, thereby restoring the immune system's ability to recognize and attack cancer cells.[5] This makes IDO inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with other treatments like checkpoint inhibitors.[4]

Safety and Handling

Methyl 3-amino-2-bromobenzoate is classified as an acute toxicant if swallowed and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich safety information.[2]

Conclusion

Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4) is a valuable chemical intermediate with well-defined properties and synthetic routes. Its significance in modern drug discovery, particularly as a precursor to potent IDO inhibitors for cancer immunotherapy, underscores its importance for researchers in medicinal chemistry and oncology. Proper handling and storage are essential to ensure its stability and the safety of laboratory personnel.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 3-amino-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-amino-2-bromobenzoate, a key intermediate in pharmaceutical synthesis. This document details its characteristics, experimental protocols for its synthesis and analysis, and its role in the development of novel therapeutics, particularly as a precursor to Indoleamine 2,3-dioxygenase (IDO) inhibitors.

Core Physical and Chemical Properties

Methyl 3-amino-2-bromobenzoate is an aromatic ester characterized by the presence of an amino group and a bromine atom on the benzene ring. These functional groups contribute to its specific reactivity and utility in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Clear, bright orange to amber liquid | [1] |

| Density | 1.583 g/mL at 25 °C | [1] |

| Boiling Point | 314.1 ± 22.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | >110 °C | [1] |

| Refractive Index | n20/D 1.601 | [1] |

| CAS Number | 106896-48-4 | [1] |

Spectroscopic Data

¹H-NMR (Proton Nuclear Magnetic Resonance): A ¹H-NMR spectrum would be expected to show signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the aromatic ring.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display distinct peaks for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of Methyl 3-amino-2-bromobenzoate, based on standard organic chemistry techniques.

Synthesis of Methyl 3-amino-2-bromobenzoate

A plausible synthetic route involves the esterification of 3-amino-2-bromobenzoic acid.

Materials:

-

3-amino-2-bromobenzoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-bromobenzoic acid (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Methyl 3-amino-2-bromobenzoate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization (ESI) or electron ionization (EI) source) and acquire the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Reactivity, Stability, and Safety

Reactivity: The chemical reactivity of Methyl 3-amino-2-bromobenzoate is dictated by its three primary functional groups. The amino group can undergo diazotization and subsequent reactions, as well as acylation. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Stability and Storage: Methyl 3-amino-2-bromobenzoate is a relatively stable compound under normal laboratory conditions.[1] However, to maintain its purity, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is advisable to protect it from light and moisture.

Safety and Handling:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.

Role in Drug Development: Targeting the IDO Pathway

Methyl 3-amino-2-bromobenzoate is a valuable building block in the synthesis of pharmaceutical compounds, most notably inhibitors of Indoleamine 2,3-dioxygenase (IDO).[1] IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2][3][4] In the context of cancer, the upregulation of IDO in tumor cells and the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[5][6] This creates an immunosuppressive environment that allows tumors to evade the host's immune system.[3]

By inhibiting the IDO enzyme, the immunosuppressive effects can be reversed, thereby restoring T-cell function and enhancing anti-tumor immunity.[6] Consequently, IDO inhibitors are a promising class of cancer immunotherapeutics. The unique substitution pattern of Methyl 3-amino-2-bromobenzoate makes it an ideal starting material for the construction of the complex heterocyclic scaffolds found in many potent IDO inhibitors.

Visualizations

Indoleamine 2,3-dioxygenase (IDO) Signaling Pathway in Cancer Immunology

Caption: IDO pathway in cancer and the role of its inhibitors.

General Synthetic Workflow for Methyl 3-amino-2-bromobenzoate

Caption: Synthetic workflow for Methyl 3-amino-2-bromobenzoate.

References

- 1. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]

- 2. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-amino-2-bromobenzoate molecular weight and formula

An In-depth Technical Guide to Methyl 3-amino-2-bromobenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of Methyl 3-amino-2-bromobenzoate, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the chemical formula C8H8BrNO2.[1] Its molecular structure consists of a benzoate backbone substituted with an amino group at the 3-position and a bromine atom at the 2-position.[1]

Synonyms:

-

3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER[1]

-

Benzoic acid, 3-amino-2-bromo-, methyl ester[1]

-

Methyl 3-amino-2-bromobenzoate 95%[1]

Quantitative Data Summary

The key physicochemical properties of Methyl 3-amino-2-bromobenzoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol [1] |

| CAS Number | 106896-48-4[1] |

| Appearance | Clear, bright orange to amber liquid[1] |

| Boiling Point | 314.1 ± 22.0 °C (Predicted)[1] |

| Density | 1.583 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.601[1] |

| Flash Point | >110 °C[1] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of Methyl 3-amino-2-bromobenzoate is the reduction of its corresponding nitro precursor, Methyl 2-bromo-3-nitrobenzoate.[1] This section provides a detailed protocol for a two-step synthesis, starting from 2-bromo-3-nitrobenzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from 2-bromo-3-nitrobenzoic acid to the final product, Methyl 3-amino-2-bromobenzoate.

Step 1: Esterification of 2-Bromo-3-nitrobenzoic Acid

Objective: To synthesize the intermediate, Methyl 2-bromo-3-nitrobenzoate, through the esterification of 2-bromo-3-nitrobenzoic acid.

Materials:

-

2-Bromo-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield crude Methyl 2-bromo-3-nitrobenzoate. The product can be further purified by column chromatography if necessary.

Step 2: Reduction of Methyl 2-bromo-3-nitrobenzoate

Objective: To synthesize the final product, Methyl 3-amino-2-bromobenzoate, by reducing the nitro group of the intermediate.

Materials:

-

Methyl 2-bromo-3-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) or 3N Sodium hydroxide (NaOH)

-

Saturated aqueous sodium chloride (brine)

-

Diatomaceous earth (optional)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a solution of Methyl 2-bromo-3-nitrobenzoate in ethanol, add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).[1]

-

Heat the reaction mixture under reflux for approximately 2 hours, monitoring the disappearance of the starting material by TLC.[1]

-

After cooling to ambient temperature, remove the solvent under reduced pressure.[2]

-

Partition the crude residue between ethyl acetate and a 2M KOH or 3N NaOH solution with vigorous stirring.[1][2] Diatomaceous earth can be added to aid in the filtration of tin salts.[1]

-

Filter the mixture and transfer the filtrate to a separatory funnel.

-

Separate the organic phase and wash it with saturated aqueous sodium chloride (brine).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-amino-2-bromobenzoate.

Analytical Protocols

Proper analysis is crucial to confirm the identity and purity of the synthesized product. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of Methyl 3-amino-2-bromobenzoate and separate it from potential isomers or impurities.

Instrumentation and Conditions:

-

System: Standard HPLC with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

-

Mobile Phase A: Water with 0.1% formic acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm.[2]

-

Injection Volume: 10 µL.[2]

Procedure:

-

Sample Preparation: Prepare a standard solution of the sample at a concentration of approximately 10-100 µg/mL in the initial mobile phase composition.[2]

-

System Equilibration: Equilibrate the column with the starting mobile phase composition for at least 30 minutes.

-

Gradient Elution: Employ a gradient program to ensure the separation of components with varying polarities. A representative gradient could be:

-

0-10 min: 20-80% Acetonitrile

-

10-12 min: Hold at 80% Acetonitrile

-

12-15 min: Return to 20% Acetonitrile for re-equilibration[2]

-

-

Data Analysis: Identify the product peak by its retention time and calculate the purity based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of Methyl 3-amino-2-bromobenzoate.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 - 1.0 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean NMR tube.[3]

-

Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

-

Spectral Interpretation: The resulting spectra should be consistent with the structure of Methyl 3-amino-2-bromobenzoate, showing characteristic shifts for the aromatic protons, the amino group protons, and the methyl ester protons.

Safety, Storage, and Handling

Methyl 3-amino-2-bromobenzoate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is relatively stable under normal conditions but should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2–8 °C to prevent potential oxidation or hydrolysis.[1]

References

An In-depth Technical Guide to the Structural Characteristics of Methyl 3-amino-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-bromobenzoate is an aromatic organic compound with significant applications in synthetic chemistry, particularly as a key intermediate in the preparation of pharmacologically active molecules.[1] Its specific substitution pattern—an amino group at the 3-position and a bromine atom at the 2-position of the benzoate ring—makes it a versatile building block for the synthesis of complex heterocyclic systems. Notably, it serves as a crucial precursor for carbazole-based compounds that have demonstrated potential as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key therapeutic target in cancer immunotherapy.[1] This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and spectroscopic properties of Methyl 3-amino-2-bromobenzoate, intended to support research and development in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Methyl 3-amino-2-bromobenzoate is a liquid at room temperature, appearing as a clear, bright orange to amber colored substance.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 106896-48-4 | [1] |

| Physical State | Liquid | [1] |

| Color | Clear, bright orange/amber | [1] |

| Density | 1.583 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.601 | [1] |

| Boiling Point | 314.1±22.0 °C (Predicted) | [1] |

| Flash Point | >110°C | [1] |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2–8 °C | [1] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12 | dd, J = 8.1, 7.5 Hz | 1H | Aromatic H |

| 6.93 | dd, J = 8.1, 1.6 Hz | 1H | Aromatic H |

| 6.80 | dd, J = 7.4, 1.6 Hz | 1H | Aromatic H |

| 5.57 | s | 2H | -NH₂ |

| 3.81 | s | 3H | -OCH₃ |

Solvent: d6-DMSO

Infrared (IR) Spectroscopy

While an experimental IR spectrum for Methyl 3-amino-2-bromobenzoate was not found, the expected characteristic absorption bands based on its functional groups are listed in Table 3. This prediction is based on typical vibrational frequencies for similar molecular structures.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methyl) | 2850-2960 |

| C=O Stretch (Ester) | 1700-1720 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch (Amine) | 1250-1350 |

| C-O Stretch (Ester) | 1000-1300 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Experimental Protocols

Synthesis of Methyl 3-amino-2-bromobenzoate

The following protocol describes a common method for the synthesis of Methyl 3-amino-2-bromobenzoate from Methyl 2-bromo-3-nitrobenzoate.

Experimental Workflow for Synthesis

Caption: Synthesis of Methyl 3-amino-2-bromobenzoate.

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1 equivalent) with tin(II) chloride (SnCl₂, ~4.5 equivalents) in a mixture of methanol and water.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up: After cooling to room temperature, add diatomaceous earth and dichloromethane to the mixture.

-

Neutralization: Slowly add 3 N aqueous sodium hydroxide solution under vigorous stirring.

-

Filtration: Filter the mixture to remove solids.

-

Extraction and Washing: Separate the organic phase and wash it with a saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-2-bromobenzoate.

Role in Signaling Pathway Inhibition

As previously mentioned, Methyl 3-amino-2-bromobenzoate is a precursor to IDO inhibitors. IDO is an enzyme that plays a critical role in immune tolerance by catalyzing the degradation of the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, increased IDO activity leads to tryptophan depletion and kynurenine accumulation, which suppresses the proliferation and function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade the immune system. IDO inhibitors block this pathway, restoring T cell-mediated anti-tumor immunity.

IDO Signaling Pathway in Cancer Immunity

Caption: IDO pathway and the action of its inhibitors.

Conclusion

Methyl 3-amino-2-bromobenzoate is a valuable chemical intermediate with well-defined structural and physical properties. This guide has provided a detailed summary of its key characteristics, a reliable synthesis protocol, and an overview of its significant role as a precursor to IDO inhibitors in the context of cancer immunotherapy. The provided spectroscopic data and experimental workflows are intended to facilitate its use in research and development, ultimately contributing to the advancement of new therapeutic agents. Further investigation to obtain and publish experimental IR and mass spectrometry data would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide on Methyl 3-amino-2-bromobenzoate: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] It is characterized by a benzoate backbone substituted with a methyl ester, an amino group at the 3-position, and a bromine atom at the 2-position.[1] At standard temperature and pressure, it exists as a liquid with a clear, bright orange to amber color.[1]

Table 1: Physicochemical Properties of Methyl 3-amino-2-bromobenzoate

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Clear, bright orange/amber | [1] |

| Boiling Point | 314.1±22.0 °C (Predicted) | [1] |

| Density | 1.583 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.601 | [1] |

| Flash Point | >110°C | [1] |

Solubility Data

Quantitative solubility data for methyl 3-amino-2-bromobenzoate in various solvents is not extensively documented in publicly available literature. However, for a structurally similar isomer, methyl 2-amino-3-bromobenzoate, a calculated water solubility of 0.48 g/L at 25°C has been reported, indicating it is very slightly soluble in water.[2] Given the structural similarities, a comparable low aqueous solubility could be anticipated for methyl 3-amino-2-bromobenzoate. For organic solvents, qualitative assessments would be necessary, followed by quantitative determination using a standardized method.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound in a specific solvent.[3] The following protocol provides a detailed methodology for this procedure.

Objective: To determine the equilibrium solubility of methyl 3-amino-2-bromobenzoate in a selected solvent at a controlled temperature.

Materials:

-

Methyl 3-amino-2-bromobenzoate

-

High-purity solvent of interest (e.g., water, ethanol, methanol, etc.)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and chemically resistant syringe filters (e.g., PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of methyl 3-amino-2-bromobenzoate to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[4] The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the controlled temperature for a period to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, immediately pass the solution through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of methyl 3-amino-2-bromobenzoate of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standard solutions using a validated analytical method (e.g., HPLC, UV-Vis).

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of methyl 3-amino-2-bromobenzoate in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Relevance in Drug Discovery: Precursor to IDO Inhibitors

Methyl 3-amino-2-bromobenzoate is a valuable building block in medicinal chemistry, particularly in the synthesis of carbazole-based compounds. These carbazoles have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO).[5] IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] In the context of oncology, the upregulation of IDO in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the production of immunosuppressive metabolites like kynurenine.[5][7] This creates an immunosuppressive milieu that allows tumor cells to evade the host's immune system.[8][9] Therefore, the inhibition of the IDO signaling pathway is a promising strategy in cancer immunotherapy.

Caption: The IDO signaling pathway in cancer immune evasion.

References

- 1. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. quora.com [quora.com]

- 5. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Key Functional Groups of Methyl 3-amino-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-bromobenzoate is an aromatic organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] This molecule is a valuable building block in synthetic organic chemistry, primarily due to the specific arrangement of its three key functional groups on a benzoate backbone: a methyl ester, a primary amino group, and a bromine atom.[1] This substitution pattern imparts a distinct reactivity profile, making it a crucial intermediate in the synthesis of complex heterocyclic systems and pharmaceutical agents, including carbazole-based Indoleamine 2,3-dioxygenase (IDO) inhibitors used in cancer immunotherapy.[1][2] The interplay between the nucleophilic amino group, the electrophilic carbon attached to the bromine, and the ester moiety allows for a wide range of chemical transformations.[1]

Core Functional Groups and Their Properties

The chemical behavior of Methyl 3-amino-2-bromobenzoate is dictated by the three functional groups attached to its central benzene ring.

-

Amino Group (-NH₂): Located at the C-3 position, this primary amine is a moderately activating, ortho-para directing group. Its lone pair of electrons increases the electron density of the aromatic ring, making the ring more susceptible to electrophilic attack. The amino group itself is nucleophilic and can readily participate in reactions such as acylation, alkylation, and diazotization.

-

Bromo Group (-Br): Positioned at the C-2 position, the bromine atom is a deactivating, ortho-para directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. As a halogen, it serves as an excellent leaving group in nucleophilic aromatic substitution and is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Methyl Ester Group (-COOCH₃): This group, attached to the C-1 position, is a deactivating, meta-directing group. The ester is susceptible to nucleophilic acyl substitution, such as hydrolysis (to the corresponding carboxylic acid), transesterification, or amidation. It can also be reduced to a primary alcohol.[3]

Quantitative and Spectroscopic Data

The structural features of Methyl 3-amino-2-bromobenzoate can be characterized by various analytical techniques. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Physical State | Liquid (Clear, bright orange/amber) | [1] |

| Density | 1.583 g/mL at 25 °C | [1] |

| Boiling Point | 314.1 ± 22.0 °C (Predicted) | [1] |

| ¹H-NMR (d₆-DMSO) | δ: 7.12 (dd, 1H, J = 8.1, 7.5 Hz), 6.93 (dd, 1H, J = 8.1, 1.6 Hz), 6.80 (dd, 1H, J = 7.4, 1.6 Hz), 5.57 (s, 2H, -NH₂), 3.81 (s, 3H, -OCH₃) | [2] |

| Expected IR Peaks | N-H Stretch: ~3300-3500 cm⁻¹ (two bands for primary amine). C=O Stretch (Ester): ~1700-1725 cm⁻¹. C-O Stretch (Ester): ~1250-1300 cm⁻¹. C-Br Stretch: ~550-650 cm⁻¹. | |

| Expected ¹³C-NMR Peaks | Ester Carbonyl: ~165-170 ppm. Aromatic Carbons: ~110-150 ppm. Methoxy Carbon: ~50-55 ppm. |

Logical Reactivity Map

The following diagram illustrates the primary sites of reactivity on the Methyl 3-amino-2-bromobenzoate molecule.

Caption: Key reaction pathways for the functional groups of Methyl 3-amino-2-bromobenzoate.

Experimental Protocols

The utility of Methyl 3-amino-2-bromobenzoate is best demonstrated through its synthesis and subsequent transformation.

Experiment 1: Synthesis of Methyl 3-amino-2-bromobenzoate

This protocol details the synthesis via the reduction of a nitro-group precursor, a common method for introducing an amine to an aromatic ring.[2]

Workflow Diagram:

References

Methyl 3-amino-2-bromobenzoate: A Comprehensive Technical Guide for Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of Methyl 3-amino-2-bromobenzoate as a Core Chemical Building Block.

Introduction: Methyl 3-amino-2-bromobenzoate is a versatile organic compound that serves as a important building block in the synthesis of a variety of complex molecules, particularly in the realm of pharmaceutical and materials science. Its unique trifunctional nature, possessing an amine, a bromine atom, and a methyl ester on a benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the construction of carbazole frameworks, a key structural motif in many biologically active compounds.

Chemical and Physical Properties

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1][2][3] At room temperature, it typically exists as a liquid.[1][3] Proper handling and storage are crucial for maintaining its integrity.

Table 1: Physical and Chemical Properties of Methyl 3-amino-2-bromobenzoate

| Property | Value | Reference(s) |

| CAS Number | 106896-48-4 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][2][3] |

| Physical State | Liquid | [1][3] |

| Density | 1.583 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.601 | [1] |

Synthesis of Methyl 3-amino-2-bromobenzoate

The most common and efficient method for the synthesis of methyl 3-amino-2-bromobenzoate is through the reduction of its nitro precursor, methyl 2-bromo-3-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate

This protocol outlines a high-yield synthesis of methyl 3-amino-2-bromobenzoate.[2]

Materials:

-

Methyl 2-bromo-3-nitrobenzoate

-

Tin(II) chloride (SnCl₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diatomaceous earth

-

Dichloromethane (CH₂Cl₂)

-

3 N aqueous sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, a mixture of methyl 2-bromo-3-nitrobenzoate (12.9 g, 49.5 mmol), tin(II) chloride (42 g, 223 mmol), methanol (225 mL), and water (5.3 g, 243 mmol) is prepared.

-

The reaction mixture is heated to reflux and maintained for 2 hours.

-

After cooling to room temperature, diatomaceous earth (20 g) and dichloromethane (1 L) are added to the flask.

-

While stirring vigorously, 3 N aqueous sodium hydroxide solution (150 mL) is slowly added.

-

The mixture is filtered, and the organic phase is separated and washed with a saturated aqueous sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Yield: This procedure affords methyl 3-amino-2-bromobenzoate in approximately 98% yield (11.4 g).[2]

Diagram 1: Synthesis of Methyl 3-amino-2-bromobenzoate

Spectroscopic Data

The structural confirmation of methyl 3-amino-2-bromobenzoate is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and methyl protons.

Table 2: ¹H NMR Spectral Data of Methyl 3-amino-2-bromobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 7.12 | dd | 8.1, 7.5 | Aromatic CH | [2] |

| 6.93 | dd | 8.1, 1.6 | Aromatic CH | [2] |

| 6.80 | dd | 7.4, 1.6 | Aromatic CH | [2] |

| 5.57 | s | - | -NH₂ | [2] |

| 3.81 | s | - | -OCH₃ | [2] |

| Solvent: d₆-DMSO |

Application as a Building Block: Synthesis of Carbazole Derivatives

A primary application of methyl 3-amino-2-bromobenzoate is in the synthesis of carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological activities, making them attractive targets in drug discovery. The strategic placement of the amino and bromo groups on the methyl benzoate scaffold allows for intramolecular cyclization reactions to form the carbazole core.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. In the context of methyl 3-amino-2-bromobenzoate, an intramolecular version of this reaction can be employed to construct the carbazole ring system. This typically involves the formation of a biphenyl intermediate followed by a palladium-catalyzed intramolecular C-N bond formation.

Diagram 2: General Workflow for Carbazole Synthesis

Conceptual Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization

This conceptual protocol outlines the key steps for the intramolecular cyclization to form a carbazole derivative.

Materials:

-

2-Aryl-3-aminobenzoate derivative (synthesized from methyl 3-amino-2-bromobenzoate via a cross-coupling reaction)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-aryl-3-aminobenzoate derivative, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous, degassed solvent to the vessel.

-

Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by techniques such as TLC or LC-MS.

-

Upon completion, the reaction is cooled, and the product is isolated and purified using standard workup and chromatographic techniques.

Diagram 3: Catalytic Cycle of Intramolecular Buchwald-Hartwig Amination

Conclusion

Methyl 3-amino-2-bromobenzoate is a valuable and strategically important chemical building block. Its synthesis is well-established and high-yielding. The presence of ortho-amino and bromo functionalities makes it an ideal precursor for the construction of carbazole ring systems through palladium-catalyzed intramolecular cyclization reactions. This technical guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in the synthesis of complex and potentially bioactive molecules. Further exploration and optimization of reaction conditions for specific carbazole targets will undoubtedly expand the utility of this versatile building block.

References

understanding the aromaticity of Methyl 3-amino-2-bromobenzoate

An In-depth Technical Guide to the Aromaticity of Methyl 3-amino-2-bromobenzoate

Introduction to Aromaticity

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons.[1][2] This stability is a consequence of the electronic structure of these compounds, which can be predicted by Hückel's rule.[3][4][5] According to this rule, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).[1][3][4][5][6] Benzene, with its 6 π-electrons (n=1), is the archetypal aromatic compound.[3][6] Aromatic compounds exhibit unique chemical properties, such as a tendency to undergo electrophilic substitution reactions rather than the addition reactions typical of alkenes, which would disrupt the stable aromatic system.[1][3]

This guide provides a detailed analysis of the aromaticity of methyl 3-amino-2-bromobenzoate, a substituted benzene derivative with the molecular formula C₈H₈BrNO₂.[7] The presence of amino, bromo, and methyl ester functional groups on the benzene ring influences its electronic properties and reactivity, but the core aromatic character is determined by the benzene ring itself.

Analysis of Aromaticity in Methyl 3-amino-2-bromobenzoate

The aromaticity of methyl 3-amino-2-bromobenzoate is fundamentally derived from its substituted benzene core. To be classified as aromatic, a compound must satisfy four key criteria:[1][4][8]

-

Cyclic Structure : The molecule incorporates a six-membered carbon ring, fulfilling the primary requirement of being cyclic.[1][8][9]

-

Planarity : All six carbon atoms of the benzene ring are sp² hybridized and lie in the same plane. This planar conformation is essential for the effective overlap of p-orbitals.[1][2][6]

-

Full Conjugation : Each carbon atom in the benzene ring has an unhybridized p-orbital that is perpendicular to the plane of the ring.[6] These p-orbitals overlap with adjacent p-orbitals, creating a continuous, uninterrupted ring of delocalized π-electrons above and below the plane of the ring.[1][6]

-

Hückel's Rule : The benzene ring of methyl 3-amino-2-bromobenzoate contains 6 π-electrons (two from each of the three double bonds). This number satisfies Hückel's rule for n=1 (4(1) + 2 = 6).[2][3][4][5]

Therefore, based on these four criteria, the core ring structure of methyl 3-amino-2-bromobenzoate is unequivocally aromatic.

Influence of Substituents on Aromaticity

While the substituents on the benzene ring do not alter its fundamental aromatic nature, they do modulate the electron density within the ring, which in turn affects its reactivity.

-

Amino Group (-NH₂) : The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.

-

Bromo Group (-Br) : Halogens are generally considered deactivating yet ortho-, para-directing. The bromine atom is electron-withdrawing through induction due to its high electronegativity, but it can also donate electron density through resonance.

-

Methyl Ester Group (-COOCH₃) : The methyl ester group is an electron-withdrawing group, pulling electron density out of the aromatic ring through both induction and resonance.

The presence of these substituents can cause minor distortions in the planarity of the ring and slight variations in the carbon-carbon bond lengths, but these effects are not significant enough to disrupt the overall aromaticity. The primary consequence of these substituents is a modification of the ring's reactivity towards electrophilic aromatic substitution.[10]

Data Presentation: Properties of Methyl 3-amino-2-bromobenzoate

The physical and chemical properties of methyl 3-amino-2-bromobenzoate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [7] |

| Molecular Weight | 230.06 g/mol | [7] |

| CAS Number | 106896-48-4 | [7] |

| Physical State | Liquid | [7] |

| Color | Clear, bright orange/amber | [7] |

| Boiling Point | 314.1 ± 22.0 °C (Predicted) | [7] |

| Density | 1.583 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.601 | [7] |

Experimental Protocols for Characterizing Aromaticity

Several experimental techniques can be employed to confirm and quantify the aromatic character of methyl 3-amino-2-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy : Aromatic compounds exhibit a characteristic downfield chemical shift for their ring protons due to the ring current effect. For methyl 3-amino-2-bromobenzoate, the aromatic protons would be expected to resonate in the range of 6.5-8.0 ppm. The specific shifts and coupling patterns would provide information about the substitution pattern on the ring.

-

¹³C NMR Spectroscopy : The sp² hybridized carbon atoms in an aromatic ring typically show signals in the 120-150 ppm range in the ¹³C NMR spectrum.

X-ray Crystallography

This technique provides precise information about the three-dimensional structure of a molecule in its crystalline state. For methyl 3-amino-2-bromobenzoate, X-ray crystallography could be used to:

-

Confirm the planarity of the benzene ring.

-

Measure the carbon-carbon bond lengths within the ring. In an aromatic ring, these bond lengths are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, generally around 1.39-1.40 Å, indicating electron delocalization.

Computational Chemistry

Modern computational methods offer powerful tools for assessing aromaticity.

-

Nucleus-Independent Chemical Shift (NICS) : This is a widely used magnetic criterion for aromaticity.[11] It involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

-

Aromaticity Descriptors : Other computational descriptors based on electronic structure, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the electron localization function (ELF), can provide quantitative measures of the degree of aromaticity.[11][12][13][14]

Visualizations

Hückel's Rule for Methyl 3-amino-2-bromobenzoate

Caption: Logical workflow for determining the aromaticity of methyl 3-amino-2-bromobenzoate based on Hückel's criteria.

Experimental Workflow for Aromaticity Characterization

Caption: A typical experimental and computational workflow for the characterization of aromaticity.

Conclusion

Methyl 3-amino-2-bromobenzoate is an aromatic compound. Its aromaticity stems from the benzene ring, which is cyclic, planar, fully conjugated, and contains 6 π-electrons, thereby satisfying Hückel's rule. The substituents on the ring—amino, bromo, and methyl ester groups—influence the electron density and reactivity of the aromatic system but do not negate its inherent aromatic character. The aromaticity of this compound can be empirically verified and quantified through a combination of spectroscopic techniques like NMR, structural analysis via X-ray crystallography, and computational methods such as NICS calculations. This understanding is crucial for predicting its stability, reactivity, and potential applications in fields like drug development, where it serves as a valuable intermediate.[7]

References

- 1. theorango.com [theorango.com]

- 2. leah4sci.com [leah4sci.com]

- 3. Hückel's rule - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Overview of the computational methods to assess aromaticity [ouci.dntb.gov.ua]

Spectroscopic Profile of Methyl 3-amino-2-bromobenzoate: A Technical Guide

For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4). Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted data and generalized experimental protocols to aid researchers in its synthesis and characterization.

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] It features a benzoate structure with an amino group at the 3-position and a bromine atom at the 2-position, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Summary of Spectroscopic Data

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for Methyl 3-amino-2-bromobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Triplet | 1H | Aromatic H (H5) |

| ~6.8-7.0 | Doublet | 1H | Aromatic H (H4) |

| ~6.6-6.8 | Doublet | 1H | Aromatic H (H6) |

| ~4.0 (broad) | Singlet | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

| Note: This data is predicted and may vary from experimental results. Chemical shifts for aromatic protons are estimations based on substituent effects. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Ester) |

| ~148 | C-NH₂ |

| ~132 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | C-Br |

| ~110 | C-COOCH₃ |

| ~52 | -OCH₃ |

| Note: This data is predicted and may vary from experimental results. |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch (amine) |

| ~750 | Strong | C-Br stretch |

| Note: These are expected absorption ranges based on the functional groups present. |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 229/231 | High | [M]⁺˙ (Molecular ion peak with Br isotopes) |

| 198/200 | Medium | [M - OCH₃]⁺ |

| 170/172 | Medium | [M - COOCH₃]⁺ |

| 119 | Medium to High | [M - Br - CO]⁺ or other fragmentation pathways |

| Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio. |

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data for a solid organic compound like Methyl 3-amino-2-bromobenzoate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, weigh approximately 5-10 mg of the solid sample.

-

For ¹³C NMR, weigh approximately 20-30 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.

-

-

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (FTIR Spectrometer):

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

For direct infusion, dilute the sample solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (e.g., Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙.

-

-

Data Analysis:

-

Identify the molecular ion peak(s), paying attention to the isotopic pattern for bromine.

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like Methyl 3-amino-2-bromobenzoate.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

The Versatile Role of Methyl 3-amino-2-bromobenzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-bromobenzoate, a substituted benzoic acid derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a methyl ester, provides a robust scaffold for the synthesis of complex molecular architectures. This technical guide delves into the core applications of methyl 3-amino-2-bromobenzoate, with a particular focus on its pivotal role in the development of potent indoleamine 2,3-dioxygenase (IDO1) inhibitors, a promising class of immunotherapeutic agents for the treatment of cancer.

Chemical and Physical Properties

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] A comprehensive understanding of its physical and chemical properties is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 106896-48-4 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Clear, bright orange to amber liquid | [1] |

| Boiling Point | 314.1±22.0 °C (Predicted) | [1] |

| Density | 1.583 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.601 | [1] |

| Flash Point | >110°C | [1] |

Synthesis of Methyl 3-amino-2-bromobenzoate

A common and efficient method for the synthesis of methyl 3-amino-2-bromobenzoate involves the reduction of its nitro precursor, methyl 2-bromo-3-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-bromo-3-nitrobenzoate[1]

Materials:

-

Methyl 2-bromo-3-nitrobenzoate

-

Tin(II) chloride (SnCl₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diatomaceous earth

-

Dichloromethane (DCM)

-

3N aqueous sodium hydroxide (NaOH)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine methyl 2-bromo-3-nitrobenzoate and tin(II) chloride in a mixture of methanol and water.

-

Heat the reaction mixture under reflux for approximately 2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to ambient temperature.

-

Add diatomaceous earth and dichloromethane to the reaction mixture.

-

Slowly add 3N aqueous sodium hydroxide with vigorous stirring.

-

Filter the mixture, and separate the organic phase.

-

Wash the organic phase with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-2-bromobenzoate. A reported yield for this reaction is 98%.[1]

References

Methodological & Application

synthesis of Methyl 3-amino-2-bromobenzoate from methyl 2-bromo-3-nitrobenzoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-amino-2-bromobenzoate, a valuable building block in pharmaceutical and organic synthesis. The featured methodology is the reduction of the nitro group of methyl 2-bromo-3-nitrobenzoate using tin(II) chloride dihydrate. This method is noted for its mild conditions and compatibility with sensitive functional groups, including halogens and esters, which are present in the substrate.[1] These application notes include a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful execution of this chemical transformation.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic chemistry, pivotal for the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Methyl 3-amino-2-bromobenzoate is a key intermediate, and its efficient synthesis is of significant interest. While various methods exist for nitro group reduction, including catalytic hydrogenation[2] and metal-mediated reductions, the choice of reagent is critical to ensure the preservation of other functional groups within the molecule.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a common and often high-yielding method for nitro reduction.[2] However, a significant drawback is the potential for dehalogenation, the undesired removal of halogen substituents from the aromatic ring. An alternative, Raney nickel, can be employed to minimize this side reaction.

An older but highly reliable and chemoselective method is the use of tin(II) chloride (SnCl₂).[3][4] This reagent offers a mild reaction environment, making it suitable for substrates bearing reducible or acid-sensitive functionalities such as esters and halogens.[1] The procedure generally involves the reaction of the nitroarene with an excess of tin(II) chloride dihydrate in a protic solvent like ethanol, followed by a basic workup to remove the resulting tin salts. While effective, the workup can sometimes present challenges with the precipitation of tin oxides, which can be managed with careful pH control and filtration techniques.

This document outlines a detailed protocol for the synthesis of methyl 3-amino-2-bromobenzoate from methyl 2-bromo-3-nitrobenzoate utilizing the tin(II) chloride reduction method.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of methyl 3-amino-2-bromobenzoate. The values presented are representative of expected outcomes for this type of transformation under the specified conditions.

| Parameter | Value |

| Starting Material | Methyl 2-bromo-3-nitrobenzoate |

| Product | Methyl 3-amino-2-bromobenzoate |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Typical Yield | 85-95% |

| Purity (by NMR/LC-MS) | >98% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature to Reflux |

Experimental Protocols

Synthesis of Methyl 3-amino-2-bromobenzoate via Tin(II) Chloride Reduction

This protocol details the reduction of the nitro group of methyl 2-bromo-3-nitrobenzoate to an amine using tin(II) chloride dihydrate in ethanol.

Materials:

-

Methyl 2-bromo-3-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃) or 2M Sodium Hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite® (optional, for filtration)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-bromo-3-nitrobenzoate (1.0 eq) in absolute ethanol (approximately 10-20 mL per gram of starting material).

-

Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (4-5 eq) portion-wise. The addition may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to reflux.

-

Quenching and Workup:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate or 2M NaOH to neutralize the acid and precipitate the tin salts. Be cautious as CO₂ evolution may occur if using bicarbonate. Adjust the pH to be basic (pH > 8).

-

A thick white precipitate of tin salts will form. The mixture can be stirred vigorously for 30 minutes to ensure complete precipitation.

-

-

Isolation of Product:

-

Filter the slurry through a pad of Celite® to remove the tin salts, washing the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude methyl 3-amino-2-bromobenzoate.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of Methyl 3-amino-2-bromobenzoate.

References

Application Notes and Protocols for Suzuki Coupling with Methyl 3-amino-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-amino-2-bromobenzoate with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 3-amino-2-arylbenzoate derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks.

Methyl 3-amino-2-bromobenzoate is a useful building block that can be functionalized at the 2-position via Suzuki coupling to introduce various aryl and heteroaryl substituents. The resulting 3-amino-2-arylbenzoate products are precursors to a variety of heterocyclic compounds, including carbazoles, which are of significant interest in drug discovery.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-amino-2-bromobenzoate to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

The successful execution of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of aryl bromides structurally similar to Methyl 3-amino-2-bromobenzoate. These conditions can serve as a starting point for the optimization of the reaction with the target substrate.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |